Lipophilicity (XLogP3) Differentiates CAS 518004-58-5 from Mono‑Pharmacophore Piperazine Fragments
The computed XLogP3 of CAS 518004-58-5 is 3.5, which is 2.4 log units higher than that of 1‑(1,3‑benzodioxol‑5‑ylmethyl)piperazine (XLogP3 = 1.1) and 0.82 log units higher than that of TFMPP (1‑(3‑trifluoromethylphenyl)piperazine, XLogP = 2.68) [1][2][3]. The increased lipophilicity is consistent with optimal CNS drug‑likeness (typically XLogP 2–5), suggesting that CAS 518004-58-5 may exhibit superior passive membrane permeability relative to the less lipophilic fragments that lack the dual aromatic substitution pattern.
| Evidence Dimension | Computed lipophilicity (XLogP3 / XLogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1‑(1,3‑Benzodioxol‑5‑ylmethyl)piperazine (XLogP3 = 1.1); TFMPP (XLogP = 2.68) |
| Quantified Difference | Δ 2.4 vs. benzodioxole‑only fragment; Δ 0.82 vs. TFMPP |
| Conditions | Computed using XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity within the CNS‑optimal window can improve blood‑brain barrier permeation and membrane partitioning, making CAS 518004-58-5 a more appropriate starting point for neuroscience‑oriented screening cascades than the individual fragment analogs.
- [1] PubChem Compound Summary for CID 3984940, 1-{1,3-Benzodioxol-5-yl[4-(trifluoromethyl)phenyl]methyl}piperazine. XLogP3 = 3.5. https://pubchem.ncbi.nlm.nih.gov/compound/3984940 (accessed 2026-05-09). View Source
- [2] PubChem Compound Summary for CID 94426, 1‑(1,3‑benzodioxol‑5‑ylmethyl)piperazine. XLogP3 = 1.1. https://pubchem.ncbi.nlm.nih.gov/compound/94426 (accessed 2026-05-09). View Source
- [3] IUPHAR/BPS Guide to Pharmacology. TFMPP ligand page. XLogP = 2.68. https://www.guidetopharmacology.org/GRAC/LigandDisplayForward?ligandId=115 (accessed 2026-05-09). View Source
